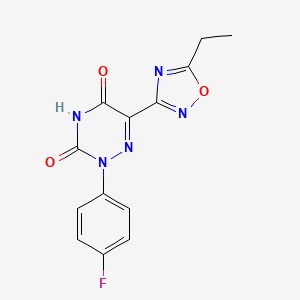
6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Descripción general
Descripción
6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C13H10FN5O3 and its molecular weight is 303.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the oxadiazole and triazine moieties. The process generally includes:
- Formation of the 1,2,4-Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and esters or nitriles under acidic or basic conditions.
- Triazine Formation : The triazine structure is introduced through nucleophilic substitution reactions involving appropriate precursors.
Antimicrobial Activity
Research indicates that compounds featuring the oxadiazole and triazine rings exhibit significant antimicrobial properties. For instance:
- A study showed that derivatives containing the oxadiazole moiety demonstrated moderate to good activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The presence of the fluorophenyl group enhances the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines. For example, an IC50 value of approximately 10 µM was reported against A549 lung adenocarcinoma cells .
- Mechanistic studies suggest that it induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in DNA replication and repair processes in bacterial and cancer cells.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and cell lysis.
Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazine derivatives including the target compound and evaluated their antimicrobial activities. The results indicated that compounds with both oxadiazole and triazine rings showed enhanced activity against Gram-positive bacteria compared to those lacking these moieties .
| Compound | Activity Against S. aureus (MIC µg/mL) | Activity Against E. coli (MIC µg/mL) |
|---|---|---|
| 6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-... | 32 | 64 |
| Control | 128 | 256 |
Study 2: Anticancer Properties
In another investigation focused on its anticancer properties, the compound was tested against various cancer cell lines. It was found that the presence of the oxadiazole ring significantly improved cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10 |
| MCF7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
Propiedades
IUPAC Name |
6-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O3/c1-2-9-15-11(18-22-9)10-12(20)16-13(21)19(17-10)8-5-3-7(14)4-6-8/h3-6H,2H2,1H3,(H,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMBFROUARXRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=NN(C(=O)NC2=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















